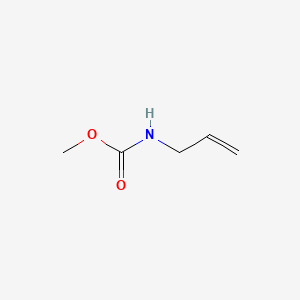

methyl allylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

methyl allylcarbamate is an organic compound with the molecular formula C_5H_9NO_2 It is an ester derivative of carbamic acid, where the hydrogen atom of the hydroxyl group is replaced by an allyl group, and the hydrogen atom of the amino group is replaced by a methyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

methyl allylcarbamate can be synthesized through several methods. One common approach involves the reaction of allyl alcohol with methyl isocyanate under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:

Allyl alcohol+Methyl isocyanate→Carbamic acid, allyl-, methyl ester

Another method involves the transesterification of methyl carbamate with allyl alcohol in the presence of a catalyst. This reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

Industrial production of carbamic acid, allyl-, methyl ester typically involves large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired purity of the final product. Catalysts such as zinc chloride or silica chloride are often used to enhance the reaction rate and yield. The reaction is usually conducted at elevated temperatures and pressures to optimize the production efficiency.

Análisis De Reacciones Químicas

Hydrosilation Reactions

Methyl allylcarbamate undergoes hydrosilation with siloxanes to form functionalized polymers. For example, reaction with 1,1,3,3-tetramethyldisiloxane (TMDSO) yields bis(methoxycarbonyl)-GAP (GAP-carbamate) :

CH2=CHCH2OCONHCH3+TMDSOPt catalystGAP-carbamate

Experimental Data :

| Parameter | Value |

|---|---|

| Catalyst | Platinum (20 ppm) |

| Temperature | 100°C |

| Reaction Time | 4 hours |

| Yield | >90% (GC-MS analysis) |

This reaction is critical for synthesizing silicone-based CO₂ capture materials .

Acid-Promoted C3 Dication Equivalency

Under Cu(OTf)₂ or TMSOTf catalysis, this compound acts as a C3 1,2-, 1,1-, or 1,3-dication equivalent, enabling diverse arylations :

Reaction Pathways:

-

1,2-Dication Pathway :

Carbamate+Mesitylene→1-Arylpropan-2-amine(Yield: 36%) -

1,1-Dication Pathway :

Carbamate+Durene→1,1-Diarylpropane(Yield: 87%) -

1,3-Dication Pathway :

Carbamate+p-Xylene→Indane Derivatives(Yield: 93%)

Mechanistic Insight :

-

Carbocation intermediates form via acid-promoted cleavage.

-

Regioselectivity depends on arene nucleophilicity and carbocation stability .

Deprotection to Amines

This compound is deprotected under strong basic conditions to yield primary amines, essential for polymer synthesis :

CH2=CHCH2OCONHCH3NaOHCH2=CHCH2NH2+CO2+CH3OH

Optimized Conditions :

Ring-Expansion via Carbocation Rearrangements

In the presence of strained rings (e.g., cyclobutane), this compound derivatives undergo alkyl shifts for ring expansion :

Carbocation Intermediate→Ring-Expanded Product (e.g., 7-membered ring)

Key Example :

Aplicaciones Científicas De Investigación

methyl allylcarbamate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound is studied for its potential biological activity, including its role as a precursor to bioactive molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: It is used in the production of polymers and other materials with specific properties.

Mecanismo De Acción

The mechanism of action of carbamic acid, allyl-, methyl ester involves its interaction with specific molecular targets. The ester bond can be hydrolyzed by enzymes such as esterases, releasing the active carbamic acid and allyl alcohol. These products can then interact with various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

methyl allylcarbamate can be compared with other similar compounds, such as:

Methyl carbamate: Similar in structure but lacks the allyl group, making it less reactive in certain chemical reactions.

Ethyl carbamate: Contains an ethyl group instead of an allyl group, resulting in different reactivity and applications.

Phenyl carbamate:

The uniqueness of carbamic acid, allyl-, methyl ester lies in its allyl group, which imparts specific reactivity and potential for diverse applications in various fields.

Propiedades

Número CAS |

19364-21-7 |

|---|---|

Fórmula molecular |

C5H9NO2 |

Peso molecular |

115.13 g/mol |

Nombre IUPAC |

methyl N-prop-2-enylcarbamate |

InChI |

InChI=1S/C5H9NO2/c1-3-4-6-5(7)8-2/h3H,1,4H2,2H3,(H,6,7) |

Clave InChI |

RGVMJBAUCBSEGO-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)NCC=C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.